molecular formula C7H10O4 B15289388 Methyl 2,5-dioxohexanoate CAS No. 43227-83-4

Methyl 2,5-dioxohexanoate

Cat. No.: B15289388
CAS No.: 43227-83-4
M. Wt: 158.15 g/mol
InChI Key: SBPLOKCGGUPPCM-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxohexanoate is an organic compound with the molecular formula C7H10O4 It is a methyl ester derivative of 2,5-dioxohexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dioxohexanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 3,5-dioxohexanoate using cobalt-mediated regioselective alkylation. This method allows for the preparation of 5-alkyl derivatives of 4-hydroxy-6-methyl-2-pyrone .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of 2,5-dioxohexanoic acid with methanol in the presence of an acid catalyst. This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5-dioxohexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dioxohexanoate is unique due to its specific ester group and the position of the dioxo groups on the hexanoate chain

Properties

CAS No.

43227-83-4

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 2,5-dioxohexanoate

InChI

InChI=1S/C7H10O4/c1-5(8)3-4-6(9)7(10)11-2/h3-4H2,1-2H3

InChI Key

SBPLOKCGGUPPCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C(=O)OC

Origin of Product

United States

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